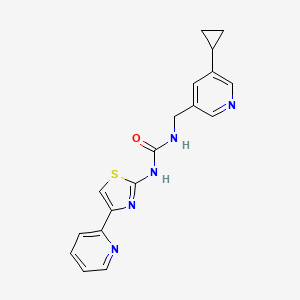
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C18H17N5OS and its molecular weight is 351.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Conformational Studies and Binding Interactions
- Intramolecular Hydrogen Bonding and Cytosine Complexation: Research on pyrid-2-yl ureas, which include compounds structurally related to 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea, has revealed insights into conformational isomerism and their binding interactions with cytosine. Studies have shown preferences for certain conformations due to electronic effects of substituents, impacting binding constants in interactions with cytosine (Chien et al., 2004).
Synthetic Transformations
- Novel Ring Closures in Pyridiniums: Investigations into transformations of pyridiniums derived from amino alcohols and diamines, which are structurally related to the given compound, have led to the discovery of novel ring closure reactions. These reactions are significant for synthesizing diverse heterocyclic structures, including ureas and thioureas (Katritzky et al., 1981).
Synthesis and Structural Analysis
- Synthesis of Thiadiazol-2-yl Urea Derivatives: A study focused on synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas, similar in structure to the queried compound. This research provides valuable methods for producing a variety of urea derivatives, beneficial for various scientific applications (Li & Chen, 2008).
Chemical Properties and Interactions
- Hydrogen-Bonding and Unfolding in Heterocyclic Ureas: The study of heterocyclic ureas, including molecules similar to this compound, shows their ability to unfold and form multiply hydrogen-bonded complexes. This property is essential for understanding their behavior in various chemical environments (Corbin et al., 2001).
Biosynthesis and Biological Applications
- Thiazole Biosynthesis Enzyme Structures: Research on the structure of thiazole biosynthetic enzymes, which interact with compounds like the one , provides insights into thiazole biosynthesis in eukaryotes. This is significant for understanding the biological roles of such compounds (Godoi et al., 2006).
Antioxidant Potential
- Antioxidant Activity of Heterocyclic Compounds: A study exploring novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, similar to the target compound, evaluated their antioxidant potential. Such insights are crucial for potential therapeutic applications of these compounds (Kaddouri et al., 2020).
Pharmacophoric Exploration
- Identification of Novel Antitubercular Agents: Research into the pharmacophore of thiazolopyridine ureas, related to the queried compound, led to the discovery of a new scaffold with antitubercular activity. This study is crucial for the development of new drugs targeting tuberculosis (Kale et al., 2013).
特性
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c24-17(21-9-12-7-14(10-19-8-12)13-4-5-13)23-18-22-16(11-25-18)15-3-1-2-6-20-15/h1-3,6-8,10-11,13H,4-5,9H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTHRTVYPDNWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
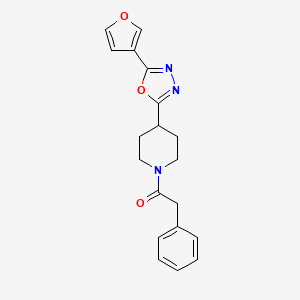
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl-](/img/structure/B2650326.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2650328.png)

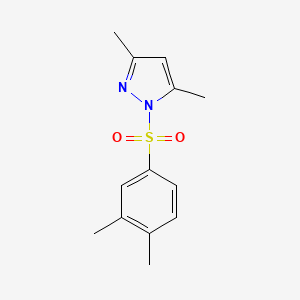
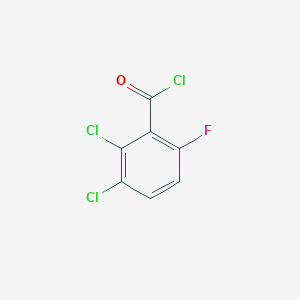

![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2650333.png)
![4-(Dimethylsulfamoyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2650334.png)
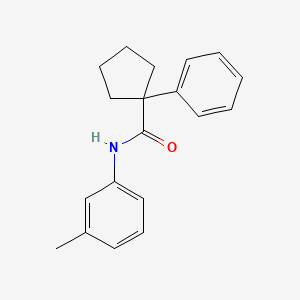
![(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2650340.png)



